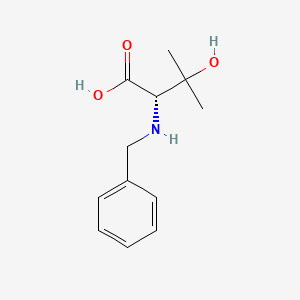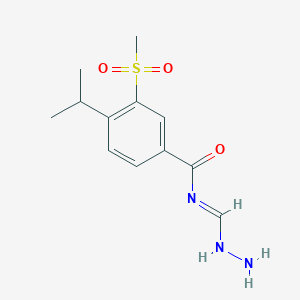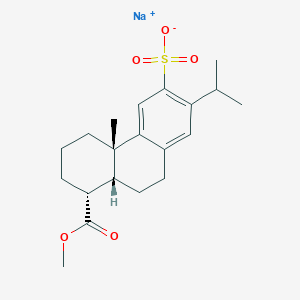
Calcium L-ascorbate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a calcium ion coordinated with a furanone derivative. The presence of both hydroxyl and oxidoethyl groups contributes to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate typically involves the reaction of a furanone derivative with calcium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to crystallization to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and concentration, are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxidoethyl group can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted furanone derivatives.
Aplicaciones Científicas De Investigación
Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Calcium sulfate dihydrate: Known for its use in construction and medical applications.
Calcium chloride dihydrate: Commonly used as a de-icing agent and in food preservation.
Calcium carbonate: Widely used as a dietary supplement and in industrial applications.
Uniqueness
Calcium ®-4-hydroxy-2-((S)-2-hydroxy-1-oxidoethyl)-5-oxo-2,5-dihydrofuran-3-olate dihydrate stands out due to its complex structure and versatile reactivity. Unlike simpler calcium salts, this compound offers unique opportunities for chemical modifications and applications in various scientific fields.
Propiedades
IUPAC Name |
calcium;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O6.Ca.2H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2,5,7,9-10H,1H2;;2*1H2/q-1;+2;;/p-1/t2-,5+;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXXZCPCNPJNIW-JDYVBSGKSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CaO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5743-28-2 |
Source


|
| Record name | L-Ascorbic acid, calcium salt, hydrate (2:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)


![Carbamic acid, N-[(1S)-1-[(methoxymethylamino)carbonyl]propyl]-, 1,1-dimethylethyl ester](/img/structure/B8065578.png)
![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)
![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B8065589.png)






